molecular formula C18H15BrN2O5S2 B2414994 methyl 2-[(2Z)-2-[(4-bromobenzoyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 897734-23-5

methyl 2-[(2Z)-2-[(4-bromobenzoyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2414994
CAS No.: 897734-23-5
M. Wt: 483.35
InChI Key: NMHDYGVEPTVORV-ZZEZOPTASA-N
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Description

methyl 2-[(2Z)-2-[(4-bromobenzoyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a bromobenzoyl group, a methylsulfonyl group, and a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(4-bromobenzoyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the benzothiazole core reacts with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added via a sulfonation reaction, where the intermediate product is treated with methylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Final Product: The final step involves the esterification of the intermediate product with methyl acetate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-[(4-bromobenzoyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

methyl 2-[(2Z)-2-[(4-bromobenzoyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(4-bromobenzoyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate
  • 2-Amino-6-methylbenzothiazole

Uniqueness

methyl 2-[(2Z)-2-[(4-bromobenzoyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzoyl and methylsulfonyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

methyl 2-[2-(4-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O5S2/c1-26-16(22)10-21-14-8-7-13(28(2,24)25)9-15(14)27-18(21)20-17(23)11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHDYGVEPTVORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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